molecular formula C44H58O5 B13391896 3,29-Dibenzoyl karounitriol

3,29-Dibenzoyl karounitriol

Cat. No.: B13391896
M. Wt: 666.9 g/mol
InChI Key: ZRKGVMOZKMBTHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,29-Dibenzoyl Rarounitriol typically involves the esterification of rarounitriol with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of 3,29-Dibenzoyl Rarounitriol involves the extraction of rarounitriol from Trichosanthes kirilowii followed by its esterification. The extraction process includes solvent extraction and purification steps to isolate rarounitriol, which is then subjected to esterification .

Chemical Reactions Analysis

Types of Reactions: 3,29-Dibenzoyl Rarounitriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,29-Dibenzoyl Rarounitriol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The compound modulates signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer progression.

Comparison with Similar Compounds

    3,6-Picenediol: Another triterpenoid with similar structural features but different functional groups.

    11-(Benzoyloxy)methyl-6-hydroxy-4,4,6b,8a,11,12b,14b-heptamethyl-icosahydro-3-picenyl benzoate: A compound with similar benzoyl groups but different core structure.

Uniqueness: 3,29-Dibenzoyl Rarounitriol is unique due to its specific esterification pattern and its bioactive properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H58O5/c1-39(2)33-26-32(45)36-31(42(33,5)20-19-35(39)49-38(47)30-16-12-9-13-17-30)18-21-43(6)34-27-40(3,22-23-41(34,4)24-25-44(36,43)7)28-48-37(46)29-14-10-8-11-15-29/h8-17,32-35,45H,18-28H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKGVMOZKMBTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC(C3=C2CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)O)C)OC(=O)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H58O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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